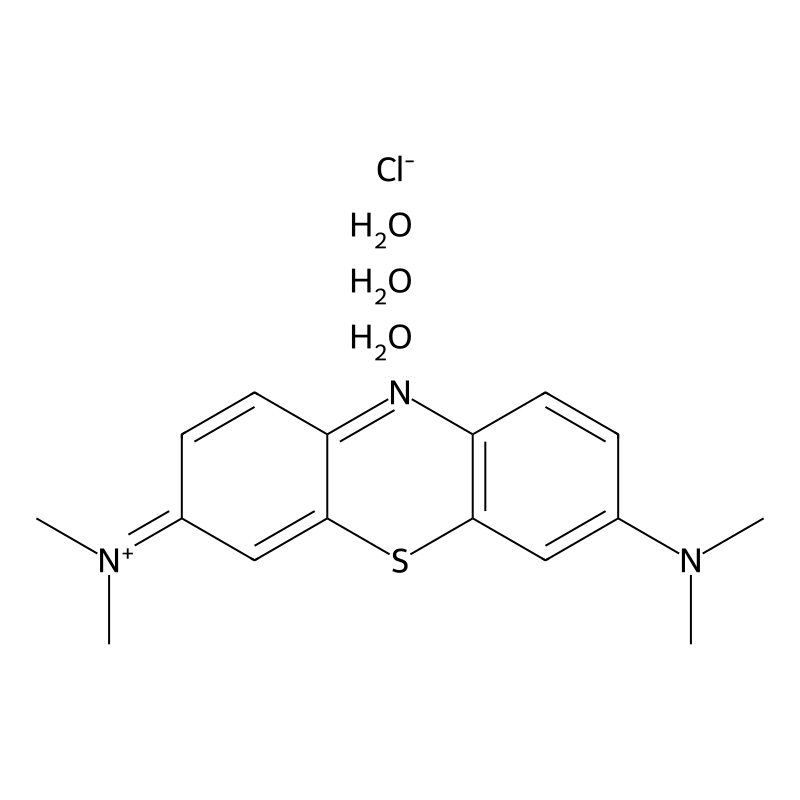

CYC-116

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

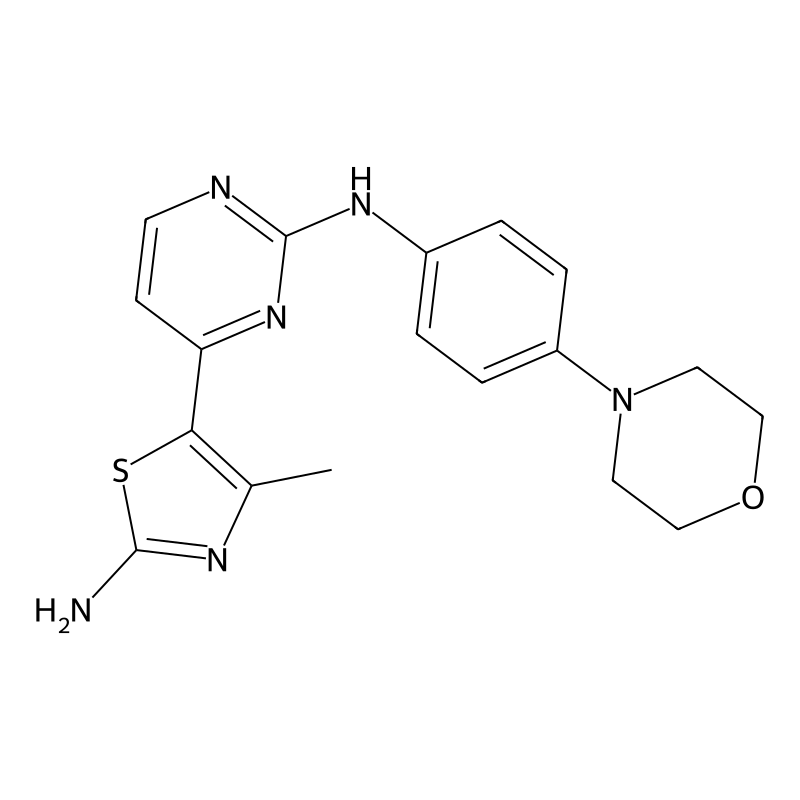

Primary Mechanism of Action: Kinase Inhibition

CYC116 is a potent inhibitor of several kinase enzymes, which explains its diverse biological activities. The table below summarizes its key targets and inhibitory constants (Ki) [1] [2]:

| Target Kinase | Ki Value | Primary Role of Target |

|---|---|---|

| Aurora A | 8.0 nM | Serine/threonine kinase regulating centrosome maturation, spindle assembly, and mitosis [1] [3]. |

| Aurora B | 9.2 nM | Chromosomal passenger protein regulating chromosome alignment, segregation, and cytokinesis [1] [3]. |

| VEGFR2 | 44 nM | Receptor tyrosine kinase involved in angiogenesis (formation of new blood vessels) [1] [4]. |

| FLT3 | 44 nM | Implicated in the development of certain types of leukemia [2]. |

| Src | 82 nM | Src-family kinase involved in mast cell activation and cancer cell signaling [5] [2]. |

By inhibiting Aurora A and B, CYC116 disrupts critical stages of cell division, leading to mitotic failure and apoptosis (programmed cell death) in cancer cells [4]. Its additional inhibition of VEGFR2 attacks tumors by suppressing blood vessel supply [4].

Key Experimental Data & Findings

Anticancer Activity

CYC116 has demonstrated broad-spectrum antitumor activity in preclinical studies. The table below shows its cytotoxicity against a panel of human cancer cell lines, measured by IC₅₀ values [1] [2]:

| Cell Line | Cancer Type | IC₅₀ (μM) | Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|---|---|---|

| MV4-11 | Acute Myeloid Leukemia | 0.034 | HCT-116 | Colon Cancer | 0.34 |

| MES-SA | Uterine Sarcoma | 0.09 | HL-60 | Acute Myeloid Leukemia | 0.372 |

| Saos-2 | Osteosarcoma | 0.11 | CCRF-CEM | Acute Lymphoblastic Leukemia | 0.471 |

| COLO 205 | Colon Cancer | 0.241 | A549 | Lung Cancer | 0.48 |

| MIA PaCa-2 | Pancreatic Cancer | 0.278 | HeLa | Cervical Cancer | 0.59 |

| A2780 | Ovarian Cancer | 0.17 / 0.151 | MCF7 | Breast Cancer | 0.599 |

| HUVEC | Endothelial Cells | 0.308 | NCI-H460 | Lung Cancer | 0.681 |

| HT-29 | Colon Cancer | 0.725 | K562 | Chronic Myeloid Leukemia | 1.375 |

| HuP-T4 | Pancreatic Cancer | 0.775 | BXPC-3 | Pancreatic Cancer | 1.626 |

In vivo, oral administration of CYC116 (75 and 100 mg/kg daily) in mice bearing NCI-H460 tumor xenografts resulted in significant tumor growth delays [1] [2].

Anti-Allergic Activity

Research has uncovered a novel application for CYC116 in suppressing mast cell-mediated allergic responses [5].

- It inhibits antigen-induced mast cell degranulation with an IC₅₀ of approximately 1.42 µM [5].

- It suppresses the production of pro-inflammatory cytokines (TNF-α and IL-6) with IC₅₀ values of ~1.10 µM and ~1.24 µM, respectively [5].

- In mouse models, it inhibited passive cutaneous anaphylaxis (PCA) in a dose-dependent manner, with an estimated ED₅₀ of 22.5 mg/kg [5].

- The mechanism involves direct inhibition of the Fyn kinase in the mast cell signaling pathway, subsequently suppressing Syk and downstream proteins like LAT, PLCγ, Akt, and MAP kinases [5].

This signaling pathway and the inhibitory action of CYC116 can be visualized as follows:

Cardiomyocyte Maturation

A more recent study found that CYC116 promotes the maturation of cardiomyocytes derived from human pluripotent stem cells (hPSC-CMs). This results in better-organized sarcomeres, increased mitochondrial numbers, and enhanced cellular function, which is valuable for regenerative medicine and drug testing [6] [7].

Key Experimental Protocols

The methodology from key studies provides a template for relevant biological assays.

Measuring Mast Cell Degranulation (β-Hexosaminidase Release)

This protocol assesses the inhibitory effect of CYC116 on the immediate allergic response [5].

- Cell Preparation: Use bone marrow-derived mast cells (BMMCs) sensitized overnight with 50 ng/ml DNP-specific IgE.

- Compound Treatment: Wash cells and pre-treat with CYC116 (or vehicle control) in Tyrode buffer for 30 minutes.

- Activation: Stimulate cells with 50 ng/ml DNP-HSA (antigen) for 15 minutes.

- Measurement: Collect supernatants and cell lysates. Measure the released β-hexosaminidase enzyme, a marker for granule release. The percentage of release is calculated as: [Released Enzyme / (Released Enzyme + Enzyme in Lysate)] * 100.

Analyzing Signaling Pathways (Western Blot)

This method determines the effect of CYC116 on protein phosphorylation in mast cells [5].

- Cell Stimulation: Sensitize and pre-treat BMMCs with CYC116 as above. Stimulate with antigen for a short duration (e.g., 10 minutes).

- Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

- Analysis: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against phosphorylated (active) forms of proteins like Fyn, Syk, LAT, PLCγ, Akt, ERK, JNK, and p38.

In Vivo Anti-Allergic Activity (Passive Cutaneous Anaphylaxis - PCA)

This mouse model demonstrates the efficacy of CYC116 in a living organism [5].

- Sensitization: Inject anti-DNP IgE intradermally into the mouse ear.

- Challenge & Compound: The next day, administer CYC116 orally, followed by an intravenous injection of DNP-HSA antigen mixed with Evans blue dye.

- Measurement: After 30 minutes, measure the amount of dye extravasation in the ear tissue, which quantifies the vascular permeability and allergic response.

CYC116 is a versatile multi-kinase inhibitor with a primary design for cancer therapy but holds promising potential for treating allergic disorders and improving stem cell-based technologies.

References

- 1. CYC116 | Aurora Kinase inhibitor | Mechanism [selleckchem.com]

- 2. CYC-116 | aurora A/B Inhibitor [medchemexpress.com]

- 3. Aurora Kinase Signaling Pathway [creative-diagnostics.com]

- 4. CYC116: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. An Anti-Cancer Drug Candidate CYC116 Suppresses Type I ... [pmc.ncbi.nlm.nih.gov]

- 6. The Aurora Kinase Inhibitor CYC116 Promotes ... [sciencedirect.com]

- 7. The Aurora Kinase Inhibitor CYC116 Promotes ... [pubmed.ncbi.nlm.nih.gov]

Molecular and Biochemical Profile of CYC116

The table below summarizes the core characteristics and target selectivity of CYC116.

| Attribute | Description |

|---|---|

| CAS Number | 693228-63-6 [1] [2] |

| Molecular Formula | C₁₈H₂₀N₆OS [1] [2] |

| Molecular Weight | 368.46 g/mol [1] [2] |

| Primary Targets (Ki) | Aurora A (8.0 nM), Aurora B (9.2 nM) [1] [2] |

| Secondary Targets (Ki) | VEGFR2 (44 nM), FLT3 (44 nM), Src (82 nM), Lck (280 nM) [1] [2] |

| Low Activity/Inactive | >50-fold selectivity over CDKs; not active against PKA, Akt/PKB, PKC, GSK-3α/β, CK2, Plk1, SAPK2A [1] |

| Current Status | Phase 1 Clinical Trials [1] |

Cellular Activity and Antiproliferative Effects

CYC116 shows cytotoxicity across a wide panel of human cancer cell lines. Key cellular effects and IC₅₀ values are summarized below.

| Cell Line | Assay Type | IC₅₀ / Effective Concentration | Description |

|---|---|---|---|

| MV4-11 (Acute Myelogenous Leukemia) | Cytotoxicity (96h) | 34 nM [1] / 0.034 μM [2] | Potent antiproliferative activity |

| A2780 (Ovarian) | Cytotoxicity (96h) | 170 nM [2] | Antiproliferative effect |

| HeLa (Cervical) | Cytotoxicity (96h) | 0.59 μM [2] | Antiproliferative effect |

| HCT-116 (Colorectal) | Cytotoxicity (96h) | 0.34 μM [2] | Antiproliferative effect |

| A549 (Lung) | Function | 0.48 μM [2] | Half-maximal inhibition of histone H3 serine-10 phosphorylation |

| HeLa | Function | 1.25 μM [1] [2] | Complete inhibition of histone H3 phosphorylation (Western blot) |

| A549 | Cell Cycle Analysis | 0.5-2 μM [1] | Accumulation of tetraploid cells (G1 phase arrest) |

| SW620 | Mitotic Index | 1 μM [1] | Appearance of polyploid cells |

Experimental Protocols

To help you replicate or understand the key experiments, here are the methodologies from the cited research.

Kinase Assay for Aurora A and B [1]

- Reaction Volume: 25 µL.

- Assay Buffer: 25 mM β-glycerophosphate, 20 mM Tris/HCl (pH 7.5), 5 mM EGTA, 1 mM DTT, 1 mM Na₃VO₄, 10 µg kemptide peptide substrate.

- Enzyme Preparation: Recombinant Aurora A kinase diluted in 20 mM Tris/HCl (pH 8) with 0.5 mg/mL BSA, 2.5% glycerol, and 0.006% Brij-35.

- Reaction Start: Add 5 µL Mg/ATP mix (15 mM MgCl₂, 100 µM ATP, with 18.5 kBq γ-³²P-ATP per well).

- Incubation: 30 minutes at 30°C.

- Reaction Termination: 25 µL of 75 mM H₃PO₄.

- Aurora B Specifics: Assayed similarly, but enzyme is pre-activated with inner centromere protein (INCENP) at 30°C for 60 minutes before the assay.

Cell-based Viability Assay (MTT) [1]

- Cell Lines: Various (e.g., HeLa, MCF7, MV4-11, A2780).

- Seeding: Cells are seeded in 96-well plates based on doubling time and incubated overnight at 37°C.

- Compound Treatment: CYC116 is serially diluted in DMSO, then further diluted in cell culture medium. The compound-medium solution is added to cells in triplicate.

- Incubation Time: 72 or 96 hours at 37°C.

- MTT Development:

- Remove medium and wash cells with PBS.

- Add 20 µL/well of filter-sterilized MTT solution (5 mg/mL in medium).

- Incubate in the dark at 37°C for 4 hours.

- Remove MTT solution and wash with PBS.

- Solubilize formazan dye with 200 µL/well of DMSO under agitation.

- Data Analysis: Measure absorbance at 540 nm. Use curve-fitting software to determine IC₅₀ values.

Mechanism of Action and Signaling Pathway

CYC116 primarily exerts its effects by inhibiting Aurora A and Aurora B kinases, which are crucial regulators of mitosis. The diagram below illustrates the mechanism by which CYC116 disrupts this process, leading to cell death.

Mechanism of CYC116-induced mitotic disruption and cell death.

In Vivo Efficacy Data

Evidence from animal studies supports the potential of CYC116 as an oral anti-cancer agent [1].

- Model: Mice bearing subcutaneous NCI-H460 (non-small cell lung cancer) xenografts.

- Dosage and Administration: CYC116 was administered orally (p.o.) once daily (q.d.) for 5 days at doses of 75 mg/kg and 100 mg/kg.

- Results:

- The treatment caused significant tumor growth delays.

- At 75 mg/kg, a growth delay of 2.3 days was observed.

- At 100 mg/kg, a more pronounced growth delay of 5.8 days was achieved.

- The reduction in tumor growth at the 100 mg/kg dose level was statistically significant on days 6 and 9 of the study.

References

Mechanism of Action and Signaling Pathways

CYC116 primarily functions as an ATP-competitive inhibitor of Aurora Kinases A and B, which are crucial regulators of mitosis. By inhibiting these kinases, CYC116 disrupts critical mitotic processes, leading to the failure of cytokinesis, induction of polyploidy, and subsequent apoptosis (programmed cell death) in cancer cells [1] [2].

The following diagram illustrates the key signaling pathways affected by CYC116 in different cellular contexts, based on experimental evidence.

CYC116 inhibits Aurora kinases in mitosis and Fyn kinase in mast cells, leading to distinct downstream effects. [3] [4] [1]

Experimental Data and Protocols

For research applications, detailed experimental data and protocols are crucial. The following table summarizes key in vitro and in vivo findings for CYC116.

| Context | Cell Line / Model | Concentration/Dosage | Key Outcome | Citation |

|---|---|---|---|---|

| In Vitro Cytotoxicity | MV4-11 (Leukemia) | IC₅₀ = 34 nM | Potent antiproliferative activity [1] | |

| In Vitro Cytotoxicity | A2780 (Ovarian) | IC₅₀ = 170 nM | Antiproliferative activity [5] | |

| In Vitro Kinase Inhibition | HeLa | 1.25 µM for 7 h | Complete inhibition of Histone H3 phosphorylation [1] | |

| In Vitro Cardiomyocyte Maturation | hPSC-CMs (H1, H9, UC013) | Treatment for various durations | Increased sarcomere length, mitochondria, and function [3] [6] | |

| In Vivo Efficacy | Mice with NCI-H460 xenografts | 100 mg/kg, p.o., daily | Statistically significant tumor growth reduction [1] [5] | |

| In Vivo Anaphylaxis Model | BALB/c mice (PCA) | ~22.5 mg/kg | Inhibition of allergic response (ED₅₀) [4] |

Detailed Experimental Protocols

1. In Vitro Antiproliferative Activity (MTT Assay) [1]

- Cell Lines: Human cancer lines (e.g., A2780, MV4-11, HCT116).

- Procedure: Seed cells in 96-well plates. The next day, add a 3-fold dilution series of CYC116 in medium (in triplicate). Incubate for 72-96 hours at 37°C.

- Viability Measurement: Remove medium, wash with PBS, and add MTT solution (5 mg/mL). Incubate for 4 hours in the dark. Remove MTT, solubilize formazan crystals with DMSO, and measure absorbance at 540 nm.

- Analysis: Calculate IC₅₀ values using curve-fitting software.

2. In Vitro Mast Cell Degranulation (β-Hexosaminidase Release) [4]

- Cells: Bone marrow-derived mast cells (BMMCs) from BALB/c mice.

- Sensitization: Incubate BMMCs (2.5x10⁵) with 50 ng/ml DNP-specific IgE overnight.

- Treatment: Wash cells, pre-treat with or without CYC116 in Tyrode's buffer for 30 minutes.

- Stimulation: Stimulate cells with 50 ng/ml DNP-HSA antigen for 15 minutes.

- Measurement: Measure the release of the granule enzyme β-hexosaminidase into the supernatant. Calculate the percentage of release relative to total cellular enzyme content.

3. Cardiomyocyte Maturation Protocol [3]

- Differentiation: Differentiate hPSCs (H1, H9, or UC013 iPSCs) into cardiomyocytes using a small molecule-directed protocol with CHIR99021 (Days 0-2) and IWR-1 (Days 3-5).

- Re-plating: On Day 12, dissociate hPSC-CMs and re-plate them.

- Compound Treatment: After 48 hours (from Day 14), add CYC116 to the maintenance medium. Change the medium with the compound every other day for the desired duration.

- Maturation Assessment: Analyze maturation markers by qRT-PCR (cardiac genes, mitochondrial DNA), immunofluorescence (sarcomere organization with α-actinin/cTnt), and functional assays.

Research Implications and Future Directions

Research shows that CYC116 has intriguing applications beyond its original design as an anti-cancer drug. In cardiology research, it promotes the maturation of stem cell-derived cardiomyocytes, which is a significant hurdle in regenerative medicine and disease modeling [3] [6]. In immunology, it suppresses mast cell-mediated allergic responses by inhibiting the Fyn kinase pathway, suggesting potential for repurposing in allergic disorders [4].

Despite its potent activity, CYC116's development in oncology was discontinued after Phase I trials [7]. This highlights a common challenge with first-generation Aurora kinase inhibitors: achieving sufficient selectivity to minimize off-target effects and toxicity [2]. Future research may focus on developing more selective Aurora kinase inhibitors or exploring combination therapies to improve efficacy and overcome resistance [2].

References

- 1. CYC116 | Aurora Kinase inhibitor | Mechanism [selleckchem.com]

- 2. Aurora kinases signaling in cancer: from molecular perception ... [molecular-cancer.biomedcentral.com]

- 3. The Aurora Kinase Inhibitor CYC116 Promotes the Maturation ... [pmc.ncbi.nlm.nih.gov]

- 4. An Anti-Cancer Drug Candidate CYC116 Suppresses Type I ... [pmc.ncbi.nlm.nih.gov]

- 5. CYC-116 | aurora A/B Inhibitor [medchemexpress.com]

- 6. The Aurora Kinase Inhibitor CYC116 Promotes ... [sciencedirect.com]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

CYC116 Aurora kinase cell cycle regulation

Mechanism of Action and Targets

CYC116 primarily functions as an ATP-competitive inhibitor of Aurora kinases. The table below summarizes its core targets and their roles in the cell cycle, explaining why inhibiting them is a key anti-cancer strategy.

| Target | Classification | Primary Function in Cell Cycle | Consequence of Inhibition |

|---|---|---|---|

| Aurora Kinase A (AURKA) [1] | Serine/threonine kinase [2] | Regulates centrosome maturation, spindle assembly, and mitotic entry [2] [3]. | Disruption of centrosome separation, formation of monopolar spindles, and mitotic arrest [3]. |

| Aurora Kinase B (AURKB) [1] | Serine/threonine kinase [2] | Core component of the Chromosomal Passenger Complex (CPC); regulates chromosome condensation, spindle checkpoint, and cytokinesis [2] [3]. | Failure of cytokinesis, endoreduplication, and formation of polyploid cells [2] [3]. |

| VEGFR2 [1] | Receptor tyrosine kinase | Key signaling mediator in angiogenesis (formation of new blood vessels). | Inhibition of tumor angiogenesis, potentially starving tumors of oxygen and nutrients. |

The relationship between CYC116's targets and its effects on the cell cycle can be visualized in the following pathway:

CYC116 mechanism of action: By simultaneously inhibiting Aurora A/B and VEGFR2, CYC116 disrupts mitosis and tumor angiogenesis, leading to cancer cell death [4] [3] [1].

Experimental Evidence and Protocols

A 2022 study demonstrated that CYC116 can significantly promote the maturation of cardiomyocytes derived from human pluripotent stem cells (hPSC-CMs) [4] [5]. The key findings from this research are summarized below.

| Maturation Parameter | Experimental Method | Key Finding with CYC116 Treatment |

|---|---|---|

| Sarcomere Structure | Immunofluorescence (α-Actinin) [4] | Better organization and a significant increase in sarcomere length [4]. |

| Gene Expression | qRT-PCR [4] | Increased expression of genes related to cardiomyocyte function [4]. |

| Mitochondrial Content | qPCR for mtDNA [4] | Increased number of mitochondria [4]. |

| Physiological Function | Electrophysiology & Contraction [4] | Enhanced physiological function of the cells [4]. |

Detailed Protocol for Cardiomyocyte Maturation Assay

The following workflow details the key methods used to assess CYC116's effect on hPSC-CM maturation [4]:

Experimental workflow for hPSC-CM maturation: The process involves differentiating stem cells into cardiomyocytes, treating them with CYC116, and conducting multiple analyses to assess maturation [4].

Clinical and Preclinical Status

CYC116 is currently an investigational drug and has not been approved for clinical use in any country [1].

- Clinical Trials: A Phase I clinical trial in patients with advanced solid tumors has been conducted, but its status is listed as "terminated" [1]. The specific reasons for termination (e.g., efficacy, toxicity, or business decision) are not detailed in the available sources.

- Broader Context of Aurora Kinase Inhibitors: The development of Aurora kinase inhibitors as a class has faced challenges in clinical trials, including poor efficacy and off-target toxicity with first-generation compounds [2] [6]. Research continues with second-generation, more selective inhibitors, and strategies like combination therapies are being explored to improve outcomes [2] [6].

Research Implications

The discovery that CYC116 promotes cardiomyocyte maturation points to a fascinating link between cell cycle exit and functional maturation in heart cells [4]. This suggests that regulating the cell cycle is a viable strategy to generate more mature hPSC-CMs, which are valuable for regenerative medicine, disease modeling, and in vitro drug toxicity testing [4].

References

- 1. CYC116: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aurora Kinase Signaling Pathway [creative-diagnostics.com]

- 4. The Aurora Kinase Inhibitor CYC116 Promotes the Maturation ... [pmc.ncbi.nlm.nih.gov]

- 5. The Aurora Kinase Inhibitor CYC116 Promotes ... [pubmed.ncbi.nlm.nih.gov]

- 6. Aurora kinases signaling in cancer: from molecular perception ... [molecular-cancer.biomedcentral.com]

Mechanism of Action and Primary Targets

CYC116 is an orally available small molecule that primarily acts as a potent inhibitor of Aurora Kinase A and B [1] [2]. It also shows activity against other kinases, which contributes to its multifaceted mechanism of action.

The table below summarizes its key kinase targets and their measured potency:

| Target Kinase | Inhibition Constant (Ki) | Biological Role in Cancer |

|---|---|---|

| Aurora A [2] | 8.0 nM | Regulates centrosome maturation, spindle assembly, and mitotic entry. |

| Aurora B [2] | 9.2 nM | Chromosomal passenger protein; essential for chromosome alignment and cytokinesis. |

| VEGFR2 [2] | 44 nM | Key receptor in angiogenesis (formation of new blood vessels for tumors). |

| FLT3 [2] | 44 nM | Implicated in the survival and proliferation of certain leukemia cells. |

| CDK2/Cyclin E [2] | 0.39 μM | Regulates cell cycle progression at the G1/S phase. |

By inhibiting Aurora A and B, CYC116 disrupts critical mitotic processes, leading to failure of cytokinesis, polyploidy (abnormal number of chromosomes), and ultimately, apoptosis (programmed cell death) in cancer cells [1] [2]. Its additional anti-angiogenic activity through VEGFR2 inhibition provides a complementary approach to suppressing tumor growth [2].

Preclinical Anticancer Efficacy

In vitro studies across a broad panel of human cancer cell lines demonstrate the antitumor potential of CYC116.

| Cancer Cell Line | Origin | Assay | IC50 / Key Finding |

|---|---|---|---|

| MV4-11 [2] | Acute Myelogenous Leukemia | MTT Cytotoxicity (96h) | 34 nM |

| A2780 [2] | Ovarian Cancer | MTT Cytotoxicity (96h) | Data available |

| HCT116 [2] | Colorectal Cancer | MTT Cytotoxicity (96h) | Data available |

| HeLa [2] | Cervical Cancer | MTT Cytotoxicity (96h) | Data available |

| A549 [2] | Lung Cancer | Cell Cycle Analysis | Polyploidy accumulation at 0.5-2 μM |

| U2OS [2] | Osteosarcoma | Immunofluorescence | Reduced Histone H3 phosphorylation at 0.07-10 μM |

The anticancer effects are mechanistically linked to inhibition of Aurora kinase autophosphorylation, reduction of histone H3 phosphorylation, induction of polyploidy, and subsequent cell death [2].

In vivo, oral administration of CYC116 (at 75 and 100 mg/kg) in mice bearing subcutaneous NCI-H460 lung cancer xenografts resulted in significant tumor growth delays [2].

Key Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies for some core experiments.

Cell-Based Kinase Inhibition Assay

This protocol assesses CYC116's ability to inhibit Aurora kinase activity within cells by measuring the phosphorylation of its substrate, Histone H3.

- Cell Line: Human HeLa cells (cervical cancer) or U2OS cells (osteosarcoma) synchronized in mitosis using nocodazole [2].

- Treatment: Incubate cells with CYC116 (e.g., 0.07-10 μM for U2OS) for a defined period (e.g., 2-7 hours) [2].

- Analysis:

- Western Blot: Resolve cell lysates via SDS-PAGE, transfer to a membrane, and probe with an antibody specific for phosphorylated Serine 10 on Histone H3. An antibody against total Histone H3 serves as a loading control. Complete inhibition of phosphorylation is observed at 1.25 μM in HeLa cells [2].

- Immunofluorescence: Fix cells, permeabilize, and stain with the same phospho-specific antibody, then visualize via fluorescence microscopy. The IC50 for inhibition of H3 phosphorylation in A549 cells can be determined this way [2].

β-Hexosaminidase Release Assay for Mast Cell Degranulation

This functional assay was used to discover CYC116's off-target effect on allergic responses.

- Cell Preparation: Generate Bone Marrow-Derived Mast Cells (BMMCs) from mice and sensitize them overnight with DNP-specific IgE [3].

- Stimulation & Inhibition: Pre-treat cells with CYC116 (e.g., for 30 minutes) and then stimulate with the antigen DNP-HSA for 15 minutes [3].

- Measurement: The enzyme β-hexosaminidase, released from mast cell granules upon degranulation, is measured in the cell supernatant using a colorimetric substrate. The release ratio is calculated relative to the total cellular enzyme content [3].

- Outcome: CYC116 inhibits mast cell degranulation with an IC50 of ~1.42 μM [3].

Signaling Pathways in Preclinical Research

Preclinical studies have elucidated CYC116's effects on several signaling pathways. The following diagram summarizes its dual mechanisms in cancer and allergy models:

CYC116's dual mechanisms: disrupting mitosis in cancer cells and inhibiting Fyn kinase to prevent allergic response.

Emerging Research and Resistance Mechanisms

Research has uncovered promising non-cancer applications for CYC116 and insights into treatment resistance.

- Cardiomyocyte Maturation: CYC116 promotes maturation of stem cell-derived cardiomyocytes, resulting in better-organized sarcomeres, increased sarcomere length, more mitochondria, and enhanced cell function. This effect is shared with other Aurora kinase inhibitors [4].

- Drug Resistance: Cancer cells with acquired resistance to CYC116 show cross-resistance to other Aurora kinase inhibitors (AZD1152, VX-680, MLN8054). Combining Aurora kinase inhibitors with Bcl-2 family inhibitors may overcome this resistance [5].

Status and Further Research

CYC116 has reached Phase I clinical trials for advanced solid tumors, though one recorded study has been terminated [1]. Its development illustrates the potential for drug repurposing, as its inhibitory profile suggests utility beyond oncology.

To further your research, you could:

- Investigate specific Aurora kinases (AURKA, AURKB) and related mitotic proteins for a deeper mechanistic understanding.

- Explore "drug repurposing" databases to identify other compounds with similar kinase inhibition profiles.

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online CYC 116 [go.drugbank.com]

- 2. CYC116 | Aurora Kinase inhibitor | Mechanism [selleckchem.com]

- 3. An Anti-Cancer Drug Candidate CYC116 Suppresses Type I ... [pmc.ncbi.nlm.nih.gov]

- 4. The Aurora Kinase Inhibitor CYC116 Promotes the Maturation ... [pmc.ncbi.nlm.nih.gov]

- 5. Method of determination of cancer cell drug sensitivity towards Aurora... [imtm.cz]

Comprehensive Technical Guide: CYC-116 Pharmacokinetics and LC-MS Analysis

Introduction and Drug Profile

CYC-116 is a potent small molecule inhibitor targeting Aurora kinases A and B, which are key regulators of cell cycle progression and mitosis. This synthetic compound with molecular formula C₁₈H₂₀N₆OS and molecular weight of 368.46 g/mol, has been investigated primarily as an anti-cancer agent but has demonstrated promising applications in other therapeutic areas. The drug candidate exhibits potent enzymatic inhibition with Kᵢ values of 8 nM for Aurora A and 9.2 nM for Aurora B, making it a dual-specificity Aurora kinase inhibitor [1]. Beyond its primary targets, this compound also demonstrates activity against several other kinase targets including VEGFR2, Src, Lck, and FLT3 with Kᵢ values of 44, 82, 280, and 44 nM respectively [1]. This multi-kinase inhibition profile suggests this compound may have broad-spectrum antitumor activity through combined inhibition of cell cycle progression and angiogenesis.

The development status of this compound has progressed through preclinical studies with evidence of in vivo efficacy in tumor models. Oral administration of this compound at dose levels of 75 and 100 mg/kg once daily caused significant tumor growth delays of 2.3 and 5.8 days respectively in xenograft models [1]. The compound has undergone Phase I clinical trials as an anti-cancer therapeutic [2], though detailed clinical pharmacokinetic data in humans remains limited in the publicly available literature. Recent research has revealed unexpected applications of this compound beyond oncology, including promoting the maturation of cardiomyocytes derived from human pluripotent stem cells and suppressing mast cell-mediated allergic responses, suggesting this compound may have broader therapeutic utility than originally anticipated [3] [2] [4].

LC-MS Analytical Method Development

Chromatographic Conditions and Mass Spectrometry

The analysis of this compound in biological matrices requires sophisticated liquid chromatography-mass spectrometry (LC-MS) methods to achieve the necessary sensitivity and specificity for pharmacokinetic studies. A validated LC-MS method for quantifying this compound in rat plasma has been developed with chromatographic separation accomplished using a Kromasil C₁₈ column (150 mm × 4.6 mm i.d., 5 μm particle size) maintained at ambient temperature [5]. The mobile phase consists of a mixture of acetonitrile-water-formic acid (23.5:76.5:0.1, v/v/v) delivered at an isocratic flow rate of 0.8 mL/min⁻¹. This chromatographic condition effectively separates this compound from endogenous plasma components, with the compound showing appropriate retention behavior and peak shape suitable for quantitative analysis.

For mass spectrometric detection, a quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is typically employed. The mass transitions used for multiple reaction monitoring (MRM) provide high specificity for this compound detection in complex biological samples. The sample preparation process utilizes liquid-liquid extraction with ethyl acetate as the preferred solvent, achieving a mean recovery of 85.0 ± 8.0% from rat plasma [5]. This extraction efficiency is consistent and reproducible across the analytical range, with minimal matrix effects observed (90.0-110.0%), indicating that the method effectively removes interfering components while maintaining adequate recovery of the analyte. The optimized sample preparation combined with the selective chromatographic separation and sensitive mass detection provides a robust foundation for accurate this compound quantification in pharmacokinetic studies.

Method Validation Parameters

The LC-MS method for this compound quantification has undergone comprehensive validation according to accepted bioanalytical method validation guidelines. The method demonstrates linear response over a concentration range of 5-2,500 ng/mL with a correlation coefficient (r) of 0.9955, indicating excellent linearity across the calibration range [5]. The lower limit of quantification (LLOQ) was established at 5 ng/mL, demonstrating adequate sensitivity for detecting this compound in pharmacokinetic studies following administration of therapeutic doses. The accuracy and precision of the method were rigorously evaluated, with intra-day and inter-day precision values below 11.8% and 6.6%, respectively, while accuracy remained within ±5.8% of nominal concentrations [5].

Table: Validation Parameters for this compound LC-MS Bioanalytical Method

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linear range | 5-2,500 ng/mL | ≥5 points across range |

| Correlation coefficient (r) | 0.9955 | ≥0.990 |

| LLOQ | 5 ng/mL | Signal-to-noise ≥5:1 |

| Mean recovery | 85.0 ± 8.0% | Consistent and reproducible |

| Matrix effect | 90.0-110.0% | 85-115% acceptable |

| Intra-day precision | <11.8% RSD | ≤15% (≤20% at LLOQ) |

| Inter-day precision | <6.6% RSD | ≤15% (≤20% at LLOQ) |

| Accuracy | Within ±5.8% | Within ±15% (±20% at LLOQ) |

The method also demonstrated adequate stability under various storage and processing conditions, including freeze-thaw stability, short-term temperature stability, and post-preparative stability [5]. The selectivity of the method was confirmed by analyzing blank plasma samples from at least six different sources, showing no significant interfering peaks at the retention time of this compound. These comprehensive validation results confirm that the LC-MS method is suitable for application in pharmacokinetic studies of this compound in preclinical models and support its potential use in clinical trials.

Pharmacokinetic Properties and Metabolic Profile

In Vivo Pharmacokinetics and Antitumor Efficacy

The pharmacokinetic profile of this compound has been characterized in preclinical models, providing insights into its absorption, distribution, and potential efficacy. Following oral administration in rodent models, this compound demonstrates dose-dependent antitumor activity with significant growth delays observed at doses of 75 and 100 mg/kg administered once daily [1]. Specifically, these dose levels resulted in tumor growth delays of 2.3 and 5.8 days respectively, translating to specific growth delays of 0.32 and 0.81. Statistical analysis revealed that the reduction in tumor growth at the 100 mg/kg dose level was significant on days 6 and 9 of treatment, demonstrating meaningful antitumor effects [1]. The relationship between exposure and response suggests that maintaining adequate plasma concentrations is crucial for achieving therapeutic efficacy.

While comprehensive pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, volume of distribution, and clearance from preclinical studies are not fully detailed in the available literature, the successful application of the LC-MS method to pharmacokinetic studies confirms its utility in characterizing these parameters [5]. The oral bioavailability of this compound appears sufficient to achieve plasma concentrations capable of inhibiting Aurora kinases in tumor tissue, based on the demonstrated antitumor efficacy. The pharmacokinetic-pharmacodynamic relationship observed in preclinical models provides a foundation for dose selection and scheduling in clinical trials, though additional studies are needed to fully characterize the absorption and elimination characteristics of this compound in humans.

In Vitro Pharmacokinetic Parameters

Table: In Vitro Pharmacokinetic and Activity Profile of this compound

| Parameter | Value | Context/Measurement |

|---|---|---|

| Aurora A Kᵢ | 8 nM | Enzyme inhibition constant |

| Aurora B Kᵢ | 9.2 nM | Enzyme inhibition constant |

| VEGFR2 Kᵢ | 44 nM | Enzyme inhibition constant |

| Src Kᵢ | 82 nM | Enzyme inhibition constant |

| Antiproliferative IC₅₀ | 0.034-1.626 μM | Range across cancer cell lines |

| Mast cell degranulation IC₅₀ | ~1.42 μM | β-hexosaminidase release inhibition |

| TNF-α secretion IC₅₀ | ~1.10 μM | Cytokine inhibition in mast cells |

| IL-6 secretion IC₅₀ | ~1.24 μM | Cytokine inhibition in mast cells |

| PCA inhibition ED₅₀ | ~22.5 mg/kg | Passive cutaneous anaphylaxis model |

The metabolic stability of kinase inhibitors like this compound is a critical determinant of their in vivo efficacy and dosing regimen. While specific metabolic stability data for this compound is not provided in the available literature, insights can be drawn from related compounds and methodological approaches. For instance, the metabolic stability of similar kinase inhibitors can be evaluated using human liver microsomes (HLMs) and LC-MS/MS analysis, as demonstrated for other anticancer agents like alvocidib [6]. These approaches typically measure intrinsic clearance (CLᵢₙₜ) and in vitro half-life (t₁/₂) to predict in vivo metabolism and bioavailability. Compounds with moderate metabolic stability generally exhibit reasonable in vivo bioavailability, suggesting that similar evaluation of this compound would be valuable for optimizing its clinical development.

Mechanisms of Action and Signaling Pathways

Kinase Inhibition and Cell Cycle Effects

The primary mechanism of action of this compound involves potent inhibition of Aurora kinases A and B, which play complementary but distinct roles in cell cycle regulation. Aurora A kinase localizes to spindle poles during mitosis and regulates centrosome maturation, spindle assembly, and mitotic entry. Aurora B kinase functions as part of the chromosomal passenger complex that localizes to kinetochores and regulates chromosome segregation, spindle checkpoint function, and cytokinesis [3]. By inhibiting both Aurora A and B with nearly equal potency, this compound disrupts multiple aspects of mitotic progression, leading to mitotic abnormalities, cell cycle arrest, and ultimately apoptosis in proliferating cells. This dual inhibition strategy potentially provides enhanced antitumor activity compared to selective Aurora A or B inhibitors alone.

At the cellular level, treatment with this compound results in characteristic phenotypes associated with Aurora kinase inhibition, including polyploidization and mitotic spindle defects. The inhibition of Aurora B activity is particularly evident through the dose-dependent reduction in histone H3 phosphorylation at serine 10, a direct substrate of Aurora B [1]. Complete inhibition of histone H3 phosphorylation is observed at this compound concentrations of 1.25 μM when treated for 7 hours in HeLa cell lysates [1]. This biomarker response provides a useful pharmacodynamic indicator of target engagement in both preclinical models and clinical settings. The antiproliferative effects of this compound are broad-spectrum, with demonstrated activity across numerous cancer cell lines of various origins, reflecting the fundamental importance of Aurora kinases in cell division.

Inhibition of Mast Cell Signaling Pathways

Beyond its effects on cancer cells, this compound demonstrates significant inhibitory activity in mast cell signaling pathways, revealing a potential application in allergic disorders. In mast cells, this compound directly inhibits Fyn kinase, a member of the Src-family kinases that initiates signaling cascades following IgE receptor (FcεRI) aggregation [2]. This inhibition leads to downstream suppression of Syk activation and subsequent blockade of multiple signaling intermediates including LAT, PLCγ, Akt, and MAP kinases (ERK, JNK, p38) [2]. By disrupting this critical signaling axis, this compound effectively prevents both degranulation (release of preformed mediators like histamine) and synthesis of newly formed mediators including pro-inflammatory cytokines.

The following diagram illustrates the key signaling pathways inhibited by this compound:

This compound inhibition of mast cell signaling pathways prevents allergic responses.

This mechanism translates to potent inhibition of mast cell-mediated allergic responses in vivo, with this compound suppressing both passive cutaneous anaphylaxis (PCA) and passive systemic anaphylaxis (PSA) in mouse models in a dose-dependent manner [2]. The ED₅₀ for PCA inhibition was approximately 22.5 mg/kg, demonstrating significant in vivo efficacy [2]. These findings reveal a previously unrecognized application of this compound as a potential therapeutic for IgE-mediated allergic disorders and provide insights into the complex signaling networks regulated by kinase targets of this compound beyond cell cycle control.

Research Applications and Protocols

Cardiomyocyte Maturation Protocol

This compound has emerged as a valuable tool for promoting the maturation of cardiomyocytes derived from human pluripotent stem cells (hPSC-CMs), addressing a significant limitation in the field. The experimental protocol involves differentiating hPSCs into cardiomyocytes using established methods, then treating the resulting hPSC-CMs with this compound during the maturation phase [3]. Typically, cells are dissociated with Accutase on day 12 of differentiation and replated at a density of 400,000 cells per well on 12-well plates in maintenance medium. After 48 hours, this compound is added to the maintenance medium for various durations, with medium changes every other day [3]. This treatment significantly enhances multiple aspects of cardiomyocyte maturation.

The effects of this compound on hPSC-CM maturation include increased expression of genes related to cardiomyocyte function, better organization of the sarcomere structure, increased sarcomere length, elevated mitochondrial content, and enhanced physiological function of the cells [3] [4]. These changes represent a more adult-like cardiomyocyte phenotype, which is crucial for applications in regenerative medicine, disease modeling, and drug safety evaluation. The mechanism behind this promotive effect on maturation appears to involve cell cycle regulation, as Aurora kinase inhibition leads to cell cycle arrest, which is normally associated with cardiomyocyte terminal differentiation during development. This application of this compound represents a significant advance in overcoming the immature phenotype that has limited the utility of hPSC-CMs for research and therapeutic purposes.

Experimental Workflow for LC-MS Analysis

The following diagram illustrates the complete workflow for LC-MS analysis of this compound in biological samples:

Experimental workflow for LC-MS analysis of this compound in biological samples.

This workflow processes samples through liquid-liquid extraction using ethyl acetate as the organic solvent, followed by solvent evaporation and reconstitution in mobile phase compatible with the LC-MS system [5]. The chromatographic separation employs a reversed-phase C₁₈ column with an isocratic mobile phase consisting of acetonitrile-water-formic acid (23.5:76.5:0.1, v/v/v) at a flow rate of 0.8 mL/min⁻¹ [5]. Mass spectrometric detection utilizes multiple reaction monitoring (MRM) in positive electrospray ionization mode, monitoring specific mass transitions for this compound to ensure selective quantification. This comprehensive workflow has been validated according to accepted bioanalytical method validation guidelines and successfully applied to pharmacokinetic studies of this compound in preclinical models, providing a robust framework for future analytical applications.

Conclusion and Future Perspectives

This compound represents a promising multi-kinase inhibitor with demonstrated efficacy in preclinical cancer models and unexpected utility in non-oncological applications such as cardiomyocyte maturation and allergic response modulation. The well-established LC-MS analytical method enables comprehensive pharmacokinetic characterization, supporting further development of this compound. The dual Aurora A/B inhibition profile, combined with activity against additional kinase targets including VEGFR2 and Src-family kinases, provides a multifaceted mechanism of action that may translate to broad clinical utility. Recent findings regarding the effects of this compound on stem cell-derived cardiomyocytes and mast cell function have expanded the potential applications beyond oncology, suggesting this compound may have utility in regenerative medicine and immunology.

References

- 1. This compound | aurora A/B Inhibitor [medchemexpress.com]

- 2. An Anti-Cancer Drug Candidate CYC116 Suppresses Type I ... [pmc.ncbi.nlm.nih.gov]

- 3. The Aurora Kinase Inhibitor CYC116 Promotes the Maturation ... [pmc.ncbi.nlm.nih.gov]

- 4. The Aurora Kinase Inhibitor CYC116 Promotes ... [sciencedirect.com]

- 5. Pharmacokinetics Study of the Antitumor Drug this compound in ... [link.springer.com]

- 6. Development and Validation of a Rapid LC-MS/MS Method ... [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic Study Data and Protocol

The following table summarizes the core analytical method and its validation parameters as established in the rat plasma study [1].

| Aspect | Description |

|---|---|

| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Chromatographic Column | Kromasil C18 (150 mm × 4.6 mm i.d., 5 μm particle size) |

| Mobile Phase | Acetonitrile–water–formic acid (23.5:76.5:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min (isocratic) |

| Plasma Extraction | Liquid-liquid extraction (LLE) with ethyl acetate |

| Calibration Range | 5 – 2,500 ng/mL |

| Mean Recovery | 85.0 ± 8.0% |

| Matrix Effect | 90.0% - 110.0% |

This table summarizes the key performance metrics of the validated bioanalytical method [1].

| Validation Parameter | Result |

|---|---|

| Linearity (r) | 0.9955 |

| Intraday Precision | < 11.8% |

| Interday Precision | < 6.6% |

| Accuracy | Within ±5.8% |

Detailed Experimental Protocol

For researchers seeking to replicate or understand the methodology, here is a detailed breakdown of the experimental procedure [1].

Sample Preparation (Plasma Extraction): Rat plasma samples were processed using liquid-liquid extraction (LLE). Ethyl acetate was used as the organic solvent to extract CYC-116 and likely an internal standard from the plasma matrix. The organic layer was separated, evaporated to dryness, and the residue was reconstituted in the mobile phase or a compatible solvent for LC-MS injection.

LC-MS Instrumental Analysis:

- Chromatography: Separation was achieved on a Kromasil C18 column with an isocratic mobile phase of acetonitrile-water-formic acid (23.5:76.5:0.1) at a flow rate of 0.8 mL/min.

- Detection: Detection was performed using a quadrupole mass spectrometer. The specific mass-to-charge (m/z) transitions for this compound were not detailed in the abstract, but this typically involves Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.

Method Validation: The method was rigorously validated according to standard bioanalytical guidelines. The validation confirmed the method was linear across the range of 5 to 2500 ng/mL, with precision (both intra-day and inter-day) and accuracy well within acceptable limits for bioanalysis. The extraction efficiency (recovery) and minimal matrix effects further supported the method's reliability.

Research Context and Additional Insights

To help situate the pharmacokinetic data within the broader research on this compound, the following diagram outlines the compound's mechanism and the role of its PK study.

Furthermore, integrated pharmacokinetic-pharmacodynamic (PK-PD) modeling has provided deeper insights into how CYC116 exerts its effects [2] [3]:

- A critical peak plasma concentration of CYC116 is required to induce aberrant kinetochore-microtubule attachments in cells [2] [3].

- The proportion of damaged cells is associated with the total time the plasma concentration remains above this threshold, not just the peak level [2] [3].

- A strong saturation effect on efficacy is predicted, meaning that increasing the dose beyond a certain point may not yield significantly greater antitumor effects [2] [3].

A Note on Current Information

The specific rat plasma PK study referenced was published in 2012 [1], and the compound was noted as being in Phase 1 clinical trials at that time [4] [5]. I was unable to locate more recent public-domain pharmacokinetic studies for CYC116 in the current search. Its development status in later-stage clinical trials is unclear.

References

- 1. Pharmacokinetics Study of the Antitumor Drug this compound in ... [link.springer.com]

- 2. An Integrated Pharmacokinetic-Pharmacodynamic Model ... [pubmed.ncbi.nlm.nih.gov]

- 3. An integrated pharmacokinetic-pharmacodynamic model for ... [discovery.dundee.ac.uk]

- 4. CYC116 | Aurora Kinase inhibitor | Mechanism [selleckchem.com]

- 5. This compound | aurora A/B Inhibitor [medchemexpress.com]

Comprehensive Application Note: CYC116 for Enhanced Cardiomyocyte Maturation from Human Pluripotent Stem Cells

Introduction to CYC116 and Cardiomyocyte Maturation

Human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) represent a revolutionary platform for regenerative medicine, disease modeling, and drug screening. However, their utility has been limited by their inherently immature state, resembling fetal rather than adult cardiomyocytes. This immaturity manifests in disorganized sarcomeres, preferential glycolytic metabolism, absent T-tubules, and inadequate calcium handling—properties that severely limit their predictive value in research and therapeutic applications. During normal cardiac development, cardiomyocyte maturation is coupled to cell cycle exit, suggesting that regulating the cell cycle may facilitate the maturation process of hPSC-CMs.

CYC116 is a potent small molecule inhibitor of Aurora kinases, essential serine/threonine kinases that regulate multiple aspects of cell division, including centrosome maturation, spindle assembly, and cytokinesis. Recent research has demonstrated that CYC116 significantly promotes the maturation of cardiomyocytes derived from both human embryonic stem cells (H1 and H9 lines) and induced pluripotent stem cells (UC013 line) across multiple structural and functional parameters [1] [2]. The treatment results in increased expression of genes related to cardiomyocyte function, better organization of the sarcomere, increased sarcomere length, elevated mitochondrial content, and enhanced physiological function. This application note provides a detailed protocol for implementing CYC116 treatment to enhance hPSC-CM maturation for research applications.

Experimental Protocol

Materials Required

Table 1: Essential reagents and materials for CYC116 cardiomyocyte maturation protocol

| Category | Specific Items |

|---|---|

| Cell Lines | hESC lines (H1, H9) or hiPSC lines (UC013) |

| Culture Reagents | Matrigel, mTeSR1 medium, RPMI 1640, B27 supplement (with and without insulin), Accutase |

| Small Molecules | CYC116 (MedChemExpress, Cat. No. HY-50674), Y-27632 (ROCK inhibitor), CHIR99021 (GSK-3 inhibitor), IWR-1 (Wnt inhibitor) |

| Culture Vessels | Matrigel-coated plates (12-well, 24-well formats) |

| Analysis Tools | qPCR reagents, immunostaining antibodies (α-actinin, cTnt), transmission electron microscopy supplies |

hPSC-CM Differentiation and CYC116 Treatment Workflow

The following diagram illustrates the complete experimental workflow from stem cell culture to matured cardiomyocyte analysis:

Step-by-Step Procedures

2.3.1 hPSC Culture and Cardiomyocyte Differentiation

Culture Conditions: Maintain hPSCs in feeder-free conditions on Matrigel-coated plates with mTeSR1 medium [1]. For passaging, dissociate cells with Versene and replate at a density of 300,000 cells per well of a 12-well plate in mTeSR1 supplemented with 10 μM Y-27632 (a ROCK inhibitor that enhances survival after single-cell dissociation).

Cardiogenic Differentiation: Adapt differentiation methods from established protocols [1]:

- Day -2: Plate hPSCs as single cells.

- Day -1: Refresh with mTeSR1 without Y-27632.

- Day 0: Initiate differentiation by switching to RPMI 1640 with 2% B27 minus insulin supplemented with 6 μM CHIR99021 (a Wnt activator).

- Day 2: Change to fresh differentiation medium without CHIR99021.

- Day 3-5: Treat with 2 μM IWR-1 (a Wnt inhibitor) in differentiation medium.

- Day 5 onward: Change to fresh differentiation medium every other day.

- Day 7: Observe first beating cells, indicating successful cardiomyocyte differentiation.

2.3.2 CYC116 Treatment for Maturation

Day 12: Dissociate hPSC-CMs using Accutase and replate at a density of 400,000 cells per well on 12-well plates in maintenance medium (RPMI 1640 with 2% B27 complete supplement) [1].

Day 14: Begin CYC116 treatment by adding the compound to the maintenance medium at optimized concentrations. The original study tested multiple Aurora kinase inhibitors, with CYC116 showing significant efficacy [1].

Treatment Duration: Continue CYC116 treatment for 16 days (until Day 30), with medium changes every other day to maintain compound activity and nutrient availability.

Expected Results & Data Interpretation

Quantitative Maturation Metrics

Table 2: Expected outcomes of CYC116 treatment on hPSC-CM maturation parameters

| Parameter | Immature hPSC-CMs | CYC116-Treated hPSC-CMs | Measurement Method |

|---|---|---|---|

| Sarcomere Length | ~1.6-1.8 μm | Significantly increased (>2.0 μm) | Immunostaining (α-actinin) |

| Sarcomere Organization | Disorganized, sporadic | Highly organized, aligned | Immunostaining (α-actinin) |

| Mitochondrial Content | Low density | Significantly increased | TEM, mtDNA quantification |

| Gene Expression | Fetal gene pattern | Adult gene pattern | qPCR (MYH6, MYH7, etc.) |

| Cell Size/Area | Small, round | Increased cytoplasmic area | Cell morphology analysis |

| Physiological Function | Irregular contractions | Enhanced contraction force | Force measurement, MEA |

Functional and Structural Assessment

Sarcomeric Organization: Immunostaining for α-actinin will reveal significant improvement in sarcomeric organization after CYC116 treatment, with clear striations pattern and increased sarcomere length compared to disorganized control cells [1].

Mitochondrial Biogenesis: Transmission electron microscopy will demonstrate increased mitochondrial number and more developed cristae structure in treated cells [1]. Quantitative PCR analysis of mitochondrial DNA content (normalized to nuclear DNA) will show significant increases.

Gene Expression Changes: qPCR analysis will reveal upregulation of mature cardiomyocyte markers including myosin heavy chain isoforms (MYH6, MYH7), ion channels, and metabolic genes, with a corresponding downregulation of fetal genes [1].

Mechanistic Insights

Signaling Pathway Modulation

The molecular mechanism by which CYC116 promotes cardiomyocyte maturation involves inhibition of Aurora kinases, which are key regulators of cell cycle progression. The following diagram illustrates the proposed mechanism:

The mechanism of CYC116 centers on its inhibition of Aurora kinases, which are essential regulators of mitotic events [1]. This inhibition promotes cell cycle exit in hPSC-CMs, redirecting cellular resources from proliferation to maturation processes. This relationship between cell cycle exit and maturation mirrors normal postnatal cardiac development in vivo, where cardiomyocytes transition from hyperplastic to hypertrophic growth [3]. The reciprocal relationship between cell cycle activity and structural maturation has been further demonstrated in studies showing that sarcomere assembly itself inhibits mitosis through p53 activation and cyclin B1 repression [3].

Additional evidence supporting this mechanism comes from observations that multiple Aurora kinase inhibitors beyond CYC116—including pan-Aurora inhibitors (VX-680, SNS-314), Aurora A-specific inhibitors (MLN8237, MK8745), and Aurora B-specific inhibitors (GSK1070916, Barasertib)—have all been found to promote hPSC-CM maturation [1]. This suggests that the effect is class-specific rather than compound-specific, further supporting Aurora kinase inhibition as the primary mechanism.

Applications in Research and Development

Regenerative Medicine: Mature hPSC-CMs generated using CYC116 treatment show enhanced structural and functional properties that may improve engraftment efficiency and functional outcomes in cell therapy applications for myocardial infarction and heart failure [3]. The more adult-like phenotype may reduce arrhythmogenic risk post-transplantation.

Disease Modeling: CYC116-matured hPSC-CMs better recapitulate adult cardiac pathophysiology, making them particularly valuable for modeling late-onset genetic cardiomyopathies such as hypertrophic cardiomyopathy, dilated cardiomyopathy, and arrhythmogenic right ventricular dysplasia [4].

Drug Screening & Safety Pharmacology: The enhanced maturity of CYC116-treated hPSC-CMs improves their predictive value for cardiotoxicity screening and drug discovery applications [1]. Their more adult-like electrophysiological properties and metabolic profile provide a more relevant system for evaluating compound effects on human cardiac tissue.

Troubleshooting and Technical Considerations

Table 3: Troubleshooting guide for CYC116 cardiomyocyte maturation protocol

| Problem | Potential Cause | Solution |

|---|---|---|

| Poor Differentiation Efficiency | Inadequate cell density at start | Ensure precise cell counting and seeding density optimization |

| Low Viability After Replating | Excessive enzymatic digestion | Optimize Accutase incubation time; use Y-27632 during replating |

| Variable Maturation Response | Inconsistent CYC116 concentration | Prepare fresh stock solutions; verify concentration efficacy (dose-response) |

| Inconsistent Sarcomere Organization | Insufficient treatment duration | Extend CYC116 treatment beyond 16 days; ensure medium changes every 48h |

| High Background in Staining | Inadequate washing or antibody concentration | Optimize antibody dilutions; increase wash steps and duration |

Conclusion

The CYC116 treatment protocol provides a robust and reproducible method for enhancing the maturation of hPSC-CMs through targeted cell cycle regulation. This approach addresses a critical limitation in the field—the inherent immaturity of stem cell-derived cardiomyocytes—by yielding cells with more adult-like structural, metabolic, and functional properties. The protocol is compatible with multiple hPSC lines and can be integrated with existing differentiation methods without requiring specialized equipment. As research continues to refine maturation strategies, CYC116 treatment represents a valuable tool for generating more physiologically relevant cardiomyocytes for therapeutic applications, disease modeling, and drug screening.

References

- 1. The Aurora Kinase Inhibitor CYC116 Promotes the Maturation ... [pmc.ncbi.nlm.nih.gov]

- 2. The Aurora Kinase Inhibitor CYC116 Promotes ... [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in regulating the proliferation or maturation ... [stemcellres.biomedcentral.com]

- 4. Metabolic Culture Medium Enhances Maturation of Human ... [mdpi.com]

Comprehensive Application Notes and Protocols: CYC116-Induced Maturation of Human Pluripotent Stem Cell-Derived Cardiomyocytes (hPSC-CMs)

Introduction to CYC116 and hPSC-CM Maturation

The derivation of cardiomyocytes from human pluripotent stem cells (hPSCs), including both embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), represents a groundbreaking advancement in cardiovascular research and regenerative medicine. These cells offer tremendous potential for regenerative therapy, disease modeling, and drug evaluation. However, a significant limitation hindering their full application is the immature phenotype of hPSC-derived cardiomyocytes (hPSC-CMs), which resemble fetal-stage cardiomyocytes rather than adult CMs in both morphology and function [1]. This immaturity manifests in disorganized sarcomeres, underdeveloped mitochondrial networks, and altered electrophysiological properties, ultimately limiting their predictive accuracy in drug screening and their therapeutic efficacy in regenerative applications.

During normal cardiac development, the maturation of cardiomyocytes is accompanied by a progressive decline in proliferative capacity, suggesting an intrinsic link between cell cycle exit and functional maturation [1]. Aurora kinases are essential serine/threonine kinases that regulate key stages of the cell cycle, including mitotic entry, spindle assembly, and cytokinesis. The discovery that inhibition of Aurora kinases can promote hPSC-CM maturation provides a novel approach to address the challenge of cardiomyocyte immaturity. CYC116, a potent inhibitor of Aurora kinases, has demonstrated significant efficacy in promoting the maturation of CMs derived from multiple hPSC lines [1] [2]. This protocol details the methodology for implementing CYC116 treatment to enhance hPSC-CM maturation, providing researchers with a standardized approach to generate more physiologically relevant cardiomyocytes for research and therapeutic applications.

Experimental Workflow Overview

The complete process for generating mature cardiomyocytes using CYC116 spans approximately 30 days and involves sequential stages of hPSC culture, directed cardiac differentiation, and maturation induction. The workflow integrates established differentiation protocols with optimized CYC116 treatment parameters to achieve consistent maturation outcomes across multiple cell lines.

Figure 1: Comprehensive experimental workflow for hPSC-CM differentiation and CYC116-induced maturation. The process begins with hPSC maintenance, proceeds through sequential stages of cardiac differentiation, and culminates in CYC116 treatment to enhance maturation. Key characterization methods are employed to validate the maturation state of the resulting cardiomyocytes.

Detailed Differentiation Protocol

hPSC Culture and Maintenance

Materials:

- hPSC lines (H1, H9 hESCs, or UC013 hiPSCs)

- Matrigel-coated plates (BD Biosciences)

- mTeSR1 medium (STEMCELL Technologies)

- Y-27632 (10 μM, MedChemExpress)

- Versene solution (Gibco)

Procedure:

Cell Thawing and Plating:

- Thaw hPSCs rapidly and plate onto Matrigel-coated plates at a density of 300,000 cells per well in 12-well plates.

- Culture in mTeSR1 medium supplemented with 10 μM Y-27632 for the first 24 hours to enhance survival.

Maintenance Culture:

- After 24 hours, replace with fresh mTeSR1 medium without Y-27632.

- Change medium daily until cells reach 80-90% confluence (typically 2-3 days).

- For passaging, dissociate with Versene and replate at appropriate splitting ratios (usually 1:6 to 1:10).

Quality Control:

- Regularly monitor pluripotency marker expression (Oct4, Sox2, Nanog) via immunostaining.

- Ensure maintenance of normal karyotype through periodic analysis.

- Confirm absence of microbial contamination through routine testing.

Cardiac Differentiation

The differentiation protocol is adapted from established methods with modifications [1]. The process leverages sequential modulation of Wnt signaling to direct cells through mesoderm and cardiac progenitor stages toward functional cardiomyocytes.

Materials:

- RPMI 1640 medium (Gibco)

- B27 supplement minus insulin (Gibco)

- B27 complete supplement (Gibco)

- CHIR99021 (6 μM, MedChemExpress)

- IWR-1 (2 μM, MedChemExpress)

Day -2 to Day 0 (Preparation):

- On Day -2, dissociate hPSCs into single cells using Versene.

- Replate at a density of 300,000 cells per well on Matrigel-coated 12-well plates in mTeSR1 with 10 μM Y-27632.

- On Day -1, replace medium with fresh mTeSR1 without Y-27632.

Day 0-2 (Mesoderm Induction):

- On Day 0, initiate differentiation by changing to RPMI 1640 with 2% B27 minus insulin, supplemented with 6 μM CHIR99021.

- Incubate for 48 hours without medium change.

Day 3-5 (Cardiac Specification):

- On Day 3, change to fresh RPMI 1640 with 2% B27 minus insulin, supplemented with 2 μM IWR-1.

- Incubate for 72 hours without medium change.

Day 5-12 (Cardiomyocyte Formation):

- On Day 5, change to RPMI 1640 with 2% B27 minus insulin without additional small molecules.

- Change medium every other day.

- Spontaneously beating cells should appear around Day 7, with robust beating observed by Day 10-12.

Table 1: Cardiac Differentiation Timeline and Key Components

| Day | Stage | Medium Composition | Key Components | Purpose |

|---|---|---|---|---|

| -2 to -1 | hPSC Preparation | mTeSR1 ± Y-27632 | Matrigel, Y-27632 | Cell expansion and viability |

| 0-2 | Mesoderm Induction | RPMI 1640 + B27 (-insulin) | CHIR99021 (6 μM) | Wnt activation, mesoderm specification |

| 3-5 | Cardiac Specification | RPMI 1640 + B27 (-insulin) | IWR-1 (2 μM) | Wnt inhibition, cardiac commitment |

| 5-12 | Cardiomyocyte Formation | RPMI 1640 + B27 (-insulin) | None | Spontaneous cardiomyocyte differentiation |

CYC116 Treatment and Maturation Protocol

Cell Preparation and Compound Treatment

Materials:

- CYC116 (MedChemExpress, prepare 10 mM stock in DMSO)

- Maintenance medium: RPMI 1640 with 2% B27 complete supplement

- Accutase (STEMCELL Technologies)

- Matrigel-coated plates

Procedure:

Cell Dissociation and Replating (Day 12):

- Aspirate differentiation medium and wash cells with PBS.

- Dissociate hPSC-CMs with Accutase at 37°C for 5-10 minutes.

- Gently triturate to single cells or small clusters.

- Neutralize Accutase with maintenance medium and centrifuge at 300 × g for 5 minutes.

- Resuspend cell pellet in maintenance medium and replate at a density of 400,000 cells per well on Matrigel-coated 12-well plates.

CYC116 Treatment Initiation (Day 14):

- After 48 hours of recovery post-replating, add CYC116 to the maintenance medium at the optimized concentration.

- Refresh medium containing CYC116 every other day until the endpoint (typically Day 30).

Control Conditions:

- Include vehicle control (DMSO at equivalent concentration) and untreated control.

- Consider positive controls such as other maturation-inducing conditions (e.g., T3 hormone, fatty acid supplementation).

Optimization Notes:

- The treatment window can be adjusted from 14-30 days depending on the desired maturation level.

- Multiple Aurora kinase inhibitors (VX-680, SNS-314, MLN8237, MK8745, GSK1070916, Barasertib) have shown similar effects and can be tested as alternatives [1].

- Concentration ranges of 0.5-5 μM CYC116 should be tested for optimal results in specific cell lines.

Assessment of Maturation Status

Comprehensive characterization should include structural, molecular, functional, and metabolic analyses to validate the maturation state of CYC116-treated hPSC-CMs.

4.2.1 Flow Cytometry Analysis

- Dissociate cells with Accutase and fix with 4% PFA for 10 minutes.

- Permeabilize with 0.1% Triton X-100 for 10 minutes.

- Incubate with primary antibody (mouse anti-cTnt, 1:200, Invitrogen) at 4°C overnight.

- Incubate with secondary antibody conjugated to Alexa Fluor 488 (1:1,000) for 1 hour at room temperature.

- Analyze using flow cytometer (e.g., ACEA NovoCyte) to determine cardiomyocyte purity.

4.2.2 Quantitative Real-Time PCR (qRT-PCR)

- Isolate total mRNA using TRIzol reagent.

- Synthesize cDNA using PrimeScript RT Master Mix.

- Perform real-time PCR using SYBR Green qPCR Master Mix.

- Analyze expression of cardiac maturation genes (MYH6, MYH7, TNNT2, RYR2, SERCA2a).

- Normalize using GAPDH as a housekeeping gene.

4.2.3 Immunofluorescent Staining

- Plate cells on Matrigel-coated coverslips at 50,000 cells per well in 24-well plates.

- Fix with 4% PFA and permeabilize with 0.3% Triton X-100.

- Block with 5% BSA for 30 minutes.

- Incubate with primary antibodies (mouse anti-α-Actinin, 1:1,000, Sigma-Aldrich; mouse anti-cTnt, 1:200, Invitrogen) at 4°C overnight.

- Incubate with secondary antibodies conjugated with Alexa Fluor 555 (1:1,000) for 1 hour at room temperature.

- Counterstain nuclei with Hoechst 33342.

- Image with confocal microscope (e.g., Olympus FV10i).

- Analyze sarcomere length and organization using ImageJ software.

4.2.4 Transmission Electron Microscopy (TEM)

- Detach cells by Accutase and centrifuge into pellets.

- Fix with 2.5% glutaraldehyde for 2 hours, then with 1% osmium tetroxide.

- Dehydrate in acetone series and embed in epoxy resin (EPON).

- Cut 70 nm thin sections with a diamond knife.

- Stain with uranyl acetate and lead citrate.

- Image with transmission electron microscope to examine ultrastructural features.

4.2.5 Electrophysiological Analysis

- Dissociate hPSC-CMs to small aggregates and single cells.

- Plate on multi-electrode arrays (MEAs) coated with human recombinant fibronectin (40 μg/mL).

- Record field potential using MEA systems.

- Analyze parameters including QT intervals, RR intervals, and field potential duration [3].

Results and Data Analysis

The following tables summarize the expected outcomes from CYC116 treatment based on published data [1] [2]. These quantitative metrics can be used as benchmarks for protocol validation.

Table 2: Structural and Molecular Maturation Markers in CYC116-Treated hPSC-CMs

| Parameter | Immature hPSC-CMs | CYC116-Treated | Fold Change | Assessment Method |

|---|---|---|---|---|

| Sarcomere Length | ~1.6 μm | ~1.9 μm | ~1.2× increase | Immunofluorescence (α-actinin) |

| Mitochondrial Content | Baseline | Significantly increased | ~1.5-2× increase | TEM, mtDNA quantification |

| MYH6/MYH7 Ratio | Variable | Increased adult-like pattern | Context-dependent | qRT-PCR |

| cTNT Expression | Variable | Significantly increased | ~1.5-2× increase | Flow cytometry, qRT-PCR |

| Sarcomere Organization | Disorganized | Highly organized, aligned | Qualitative improvement | Immunofluorescence |

Table 3: Functional Maturation Parameters in CYC116-Treated hPSC-CMs

| Functional Assay | Immature hPSC-CMs | CYC116-Treated | Significance | Test Method |

|---|---|---|---|---|

| Contractility | Irregular, weak | Enhanced, coordinated | p < 0.05 | Video analysis, MEA |

| Field Potential Duration | Shorter | Prolonged, adult-like | p < 0.05 | MEA recording |

| Calcium Handling | Slow kinetics | Faster transients | p < 0.05 | Calcium imaging |

| β-Adrenergic Response | Blunted | Enhanced chronotropic response | p < 0.05 | Drug challenge |

| Oxidative Metabolism | Primarily glycolytic | Increased fatty acid oxidation | p < 0.05 | Metabolic assays |

The anticipated results demonstrate that CYC116 treatment significantly enhances multiple aspects of cardiomyocyte maturation. Structural improvements include better organized sarcomeres with increased sarcomere length, resembling adult cardiomyocytes. Molecular analyses reveal upregulation of cardiac-specific genes and increased mitochondrial biogenesis. Functionally, CYC116-treated cells exhibit enhanced contractile properties and more mature electrophysiological profiles. These comprehensive improvements position CYC116-treated hPSC-CMs as valuable tools for drug screening, disease modeling, and potentially regenerative applications.

Discussion and Protocol Applications

The mechanism by which CYC116 promotes hPSC-CM maturation likely involves cell cycle regulation through inhibition of Aurora kinases, which are essential kinases controlling mitotic events [1]. During normal cardiac development, cardiomyocyte maturation coincides with cell cycle exit, and Aurora kinase inhibition may accelerate this process in vitro. The effectiveness of multiple Aurora kinase inhibitors (including both pan-Aurora inhibitors and isoform-specific inhibitors) suggests that this maturation approach targets a fundamental biological pathway rather than representing a compound-specific effect.

Advantages of CYC116 Maturation Protocol

Reproducibility Across Cell Lines: The protocol has been validated across multiple hPSC lines including H1 and H9 hESCs, and UC013 hiPSCs, demonstrating broad applicability [1].

Comprehensive Maturation: Unlike approaches that target single aspects of maturation, CYC116 treatment induces coordinated improvements in structure, gene expression, and function.

Chemical-Based Approach: The defined small molecule-based strategy offers advantages over complex engineering methods such as 3D culture or mechanical stimulation in terms of scalability and reproducibility.

Complementary to Other Methods: CYC116 treatment can potentially be combined with other maturation approaches such as prolonged culture, metabolic manipulation, or electrical stimulation for synergistic effects.

Applications in Cardiovascular Research

The availability of more mature hPSC-CMs through this protocol enables several advanced research applications:

Disease Modeling: Mature cardiomyocytes better recapitulate adult-onset cardiac diseases such as cardiomyopathy, channelopathies, and metabolic disorders.

Drug Screening and Safety Pharmacology: Enhanced maturation improves predictive accuracy for drug-induced cardiotoxicity and therapeutic efficacy testing [3].

Regenerative Medicine: More mature cardiomyocytes may offer improved functional outcomes in cell therapy applications for myocardial infarction and heart failure.

Organoid Engineering: Mature cardiomyocytes serve as superior building blocks for developing more physiologically relevant cardiac organoids [4] [5].

Troubleshooting and Technical Considerations

- Cell Death After Replating: Optimize Accutase digestion time and include Y-27632 during replating if necessary.

- Variable Maturation Response: Titrate CYC116 concentration (0.5-5 μM) and treatment duration for specific cell lines.

- Incomplete Sarcomere Organization: Extend treatment duration beyond 30 days or combine with additional maturation cues.

- Metabolic Assessment: Complement structural and functional analyses with metabolic profiling such as Seahorse assays to validate mitochondrial maturation.

This detailed protocol for CYC116-induced maturation of hPSC-CMs provides researchers with a robust methodology to generate more physiologically relevant cardiomyocytes for diverse applications in basic research, drug development, and regenerative medicine.

References

- 1. The Aurora Kinase Inhibitor CYC Promotes the Maturation of... 116 [pmc.ncbi.nlm.nih.gov]

- 2. The Aurora Kinase Inhibitor CYC116 Promotes ... [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiological Analysis of human Pluripotent Stem Cell-derived... [jove.com]

- 4. Cardiac organoids: a new tool for disease modeling and ... [pmc.ncbi.nlm.nih.gov]

- 5. Self-assembling human heart organoids for the modeling ... [nature.com]

Application Notes and Protocols: CYC116 for Enhanced Maturation of Stem Cell-Derived Cardiomyocytes

Introduction to Cardiomyocyte Maturation Challenges

Human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) represent a groundbreaking advancement in cardiovascular research, offering tremendous potential for regenerative medicine, disease modeling, and drug toxicity screening [1] [2]. However, a significant limitation hindering their broader application is their immature phenotype, which resembles fetal cardiomyocytes rather than adult cells [1] [3] [2]. These immature characteristics include disorganized sarcomere structures, preferential reliance on glycolytic metabolism rather than fatty acid oxidation, absent T-tubule networks, automaticity, and reduced contractile force [4] [2] [5]. This immaturity poses particular challenges for cell therapy applications, as transplanted immature cardiomyocytes can cause graft-induced arrhythmias due to their inability to integrate properly with host cardiac tissue [3] [5].

The intrinsic relationship between cardiomyocyte maturation and cell cycle exit provides a compelling rationale for targeting cell cycle regulators to promote maturation [1] [3]. During normal cardiac development, the maturation of cardiomyocytes is accompanied by a sharp decline in their proliferative capacity [1]. This inverse relationship suggests that modulating the cell cycle may offer a strategic approach to accelerate the maturation process of hPSC-CMs. Among various cell cycle regulators, Aurora kinases have emerged as promising targets for enhancing hPSC-CM maturation, leading to the investigation of CYC116, a potent Aurora kinase inhibitor, as a maturation-promoting agent [1] [6].

CYC116 Mechanism of Action

Biological Rationale

CYC116 is a small molecule inhibitor that selectively targets Aurora kinases, which are essential serine/threonine kinases that regulate multiple aspects of cell division, including mitotic entry, centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis [1]. The rationale for using an Aurora kinase inhibitor to promote cardiomyocyte maturation stems from the observation that during normal cardiac development, cardiomyocyte cell cycle exit and functional maturation occur concurrently [1] [3]. By inhibiting Aurora kinase activity, CYC116 effectively induces cell cycle arrest in hPSC-CMs, creating a cellular state that is more permissive to the activation of maturation pathways.

The mechanism by which CYC116 promotes maturation involves disrupting the balance between proliferative signals and differentiation cues, effectively shifting the cellular priority from division to specialization. This phenomenon is supported by recent research showing that sarcomere assembly directly inhibits mitosis and promotes polyploidization through p53 activation and cyclin B1 (CCNB1) repression, indicating a fundamental conflict between cell cycle maintenance and myofibril formation [3]. Interestingly, the pro-maturation effects of CYC116 are not limited to this specific compound, as several other Aurora kinase inhibitors—including VX-680 and SNS-314 (Aurora A/B inhibitors), MLN8237 and MK8745 (Aurora A inhibitors), and GSK1070916 and Barasertib (Aurora B inhibitors)—have also demonstrated efficacy in promoting hPSC-CM maturation [1]. This suggests that the observed effects are likely due to class-specific Aurora kinase inhibition rather than off-target activities of CYC116.

Signaling Pathway

The following diagram illustrates the proposed mechanism by which CYC116 promotes hPSC-CM maturation through Aurora kinase inhibition:

Figure 1: Mechanism of CYC116 in Promoting Cardiomyocyte Maturation

Application Notes

Research Applications

CYC116-treated hPSC-CMs offer significant advantages across multiple research applications: